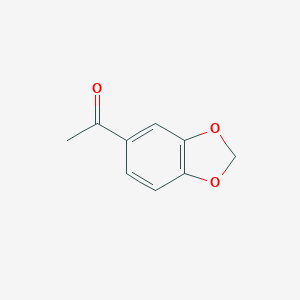

3',4'-(Methylenedioxy)acetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHMKWXYXFBWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185502 | |

| Record name | 5-Acetyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3162-29-6 | |

| Record name | 5-Acetyl-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3162-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetopiperone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3162-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-benzodioxol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOPIPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JG2OH2M57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3',4'-(Methylenedioxy)acetophenone from Piperonylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3',4'-(Methylenedioxy)acetophenone, a valuable intermediate in the pharmaceutical and fragrance industries, from piperonylic acid. The core of this guide focuses on the robust and efficient method utilizing an organolithium reagent, specifically methyllithium (B1224462).

Introduction

This compound, also known as acetopiperone, is a crystalline solid with a characteristic sweet, floral, and herbaceous odor. Its molecular structure, featuring the methylenedioxy group, makes it a crucial building block in the synthesis of various pharmacologically active compounds and fragrance components. This guide details a reliable synthetic route from piperonylic acid, a readily available starting material derived from the oxidation of piperonal.

Reaction Principle and Mechanism

The conversion of a carboxylic acid to a ketone can be effectively achieved by treatment with two equivalents of an organolithium reagent.[1][2][3][4] This method is particularly advantageous as it is a direct conversion and avoids the use of more reactive intermediates like acid chlorides.

The reaction proceeds through a multi-step mechanism:

-

Deprotonation: The first equivalent of the highly basic organolithium reagent (methyllithium) acts as a base, deprotonating the carboxylic acid (piperonylic acid) to form a lithium carboxylate.[1][3]

-

Nucleophilic Addition: The second equivalent of methyllithium then acts as a nucleophile, attacking the carbonyl carbon of the lithium carboxylate. This addition forms a stable tetrahedral dianion intermediate.[1][2][3]

-

Hydrolysis: The reaction is quenched with an acidic workup (e.g., aqueous HCl or H3O+). The dianion is protonated to form a hydrate, which then eliminates a molecule of water to yield the final ketone product, this compound.[1]

It is important to note that Grignard reagents are generally not suitable for this transformation as they are less reactive and typically do not add to the carboxylate intermediate.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the starting material and the final product.

Table 1: Properties of Piperonylic Acid

| Property | Value |

| Molecular Formula | C₈H₆O₄ |

| Molecular Weight | 166.13 g/mol |

| Melting Point | 227–228 °C (recrystallized)[5] |

| Appearance | Colorless needles or white powder[5] |

| Solubility | Slightly soluble in cold water, soluble in ethanol (B145695) and ether |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈O₃[6][7] |

| Molecular Weight | 164.16 g/mol [6][7] |

| Melting Point | 87-89 °C[6] |

| Boiling Point | 152-155 °C at 15 mmHg[6] |

| Appearance | White to beige crystalline powder[6] |

| Solubility | Slightly soluble in water, soluble in organic solvents[6] |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound from piperonylic acid using methyllithium.

Materials:

-

Piperonylic acid

-

Methyllithium (typically 1.6 M in diethyl ether)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Drying tube (e.g., with calcium chloride)

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a drying tube, and an inlet for an inert atmosphere is assembled. The apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Charging the Flask: The flask is charged with piperonylic acid and anhydrous diethyl ether under a positive pressure of nitrogen or argon.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of Methyllithium: Two equivalents of methyllithium solution are added dropwise from the dropping funnel to the stirred suspension of piperonylic acid in diethyl ether. The addition rate should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.

-

Quenching: The reaction mixture is carefully poured into a beaker containing crushed ice and an excess of dilute hydrochloric acid with vigorous stirring. This step should be performed in a well-ventilated fume hood as methane (B114726) gas is evolved.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The organic layers are combined.

-

Washing: The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel to afford pure this compound.

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. aklectures.com [aklectures.com]

- 3. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3,4-Methylenedioxyacetophenone | 3162-29-6 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

Chemical and physical properties of 3',4'-(Methylenedioxy)acetophenone

An In-depth Technical Guide to 3',4'-(Methylenedioxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as acetopiperone, is an aromatic ketone and a member of the benzodioxole class of compounds.[1] Its chemical structure, featuring a methylenedioxy group fused to a phenyl ring, makes it a valuable intermediate in organic synthesis.[2] This compound serves as a critical building block for the creation of various bioactive molecules, including pharmaceuticals and agrochemicals.[2] Furthermore, its distinct aromatic properties have led to its use in the fragrance and flavor industries.[2]

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols derived from available literature, and logical workflow diagrams to support researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values have been compiled from various chemical suppliers and databases.

Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)ethanone | [3] |

| Synonyms | 5-Acetyl-1,3-benzodioxole, Acetopiperone, 1-Acetyl-3,4-(methylenedioxy)benzene | [3][4] |

| CAS Number | 3162-29-6 | [3][5] |

| Molecular Formula | C₉H₈O₃ | [3][5] |

| Molecular Weight | 164.16 g/mol | [3][5][6] |

| Appearance | White to beige or brown crystalline powder/solid | [1][2][4][7] |

| Odor | Heavy, sweet-floral and warm-herbaceous odor | [1] |

Physical and Chemical Data

| Property | Value | Source(s) |

| Melting Point | 85 - 90 °C | [2][3] |

| 87 - 89 °C (lit.) | [1][4][8][9] | |

| Boiling Point | 152 - 155 °C (at 15 mmHg) | [1][3] |

| 294.6 °C (at 760 mmHg) | [4] | |

| Flash Point | > 110 °C / > 230 °F | [10] |

| 122.8 °C | [4] | |

| Density | 1.242 g/cm³ | [4] |

| Water Solubility | Slightly soluble | [1][3][4][8] |

| Solubility in other solvents | Soluble in alcohol and oils | [1] |

| Purity | ≥ 98% | [3][7][9] |

Computed Properties

| Property | Value | Source(s) |

| XLogP3 | 0.6 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Exact Mass | 164.047344113 | [4] |

| Complexity | 190 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, methylenedioxy, and acetyl protons.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H | 7.539 | d | 1H |

| Aromatic H | 7.422 | d | 1H |

| Aromatic H | 6.841 | d | 1H |

| Methylene H (-O-CH₂-O-) | 6.034 | s | 2H |

| Methyl H (-C(=O)CH₃) | 2.531 | s | 3H |

| (Source: ChemicalBook)[11] |

¹³C NMR Spectroscopy

Carbon NMR data provides insight into the carbon framework of the molecule. (Note: Specific peak assignments for ¹³C NMR were not available in the provided search results, but spectra are available for viewing from sources like SpectraBase.)[12]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for its functional groups. Key peaks are available from the NIST Chemistry WebBook.[13][14][15] A strong absorption band characteristic of a carbonyl (C=O) stretch is expected around 1670-1690 cm⁻¹, typical for an aryl ketone.

Mass Spectrometry

The mass spectrum (electron ionization) shows a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

This compound is a synthetic compound. Several synthesis methods have been described in the literature.

Synthesis via Friedel-Crafts Acylation

One common method involves the Friedel-Crafts reaction. Although a specific protocol for acetophenone (B1666503) was not detailed, a related synthesis of α-(3,4-methylenedioxyphenoxy)acetophenone provides a relevant experimental framework.[16] A general workflow for a Friedel-Crafts acylation is outlined below.

General Protocol:

-

Reactant Charging: A suitable Lewis acid catalyst (e.g., AlCl₃) is suspended in an inert solvent (e.g., dichloromethane) under an inert atmosphere. The solution is cooled in an ice bath.

-

Acylation: An acylating agent (e.g., acetyl chloride or acetic anhydride) is added dropwise to the cooled suspension.

-

Substrate Addition: 1,3-Benzodioxole (the starting material) is dissolved in the same solvent and added slowly to the reaction mixture.

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified period until the reaction is complete, as monitored by a technique like TLC.

-

Quenching: The reaction is carefully quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Washing: The combined organic layers are washed with a dilute base (e.g., NaHCO₃ solution) and brine to remove acidic impurities and water.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.[16]

Other Reported Syntheses

-

From Piperonylic Acid: This method involves the reaction of piperonylic acid and acetic acid vapors at high temperatures over a thoria catalyst.[1]

-

From α-Methylpiperonylic Acid: This route proceeds via the oxidation of α-methylpiperonylic acid.[1]

Applications and Biological Relevance

The primary utility of this compound lies in its role as a versatile chemical intermediate.

Precursor in Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of various pharmaceutical agents.[2]

-

It is explicitly used in the synthesis of N-ethyl-1-(3,4-methylenedioxyphenyl)ethylamine .[1][3]

-

It serves as a building block for developing analgesics and anti-inflammatory drugs.[2]

Potential Biological Activity

Some sources indicate that this compound has been investigated for potential anticancer activity. However, this information is preliminary, and the compound is primarily intended for research use only, not for direct diagnostic or therapeutic applications.[5]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[17] However, standard laboratory safety practices should always be observed.

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[10] Ensure adequate ventilation, especially in confined areas.[17] Avoid dust formation and prevent contact with skin, eyes, and clothing.[17]

-

Personal Protective Equipment (PPE): Recommended PPE includes safety goggles (EN 166), protective gloves, and long-sleeved clothing.[10]

-

Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[3][17] It should be stored away from strong oxidizing agents and strong bases.[3][10][17]

-

Incompatibilities: Strong bases and oxidizing agents.[10][17]

-

Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[10][17]

Conclusion

This compound is a well-characterized compound with a defined set of chemical and physical properties. Its significance is primarily derived from its role as a versatile intermediate in the synthesis of more complex molecules for the pharmaceutical, agrochemical, and fragrance industries. The availability of its spectroscopic data facilitates its identification and quality control in a laboratory setting. While not considered hazardous, proper safety and handling protocols are essential when working with this chemical. This guide serves as a foundational resource for professionals utilizing this compound in their research and development endeavors.

References

- 1. 3,4-Methylenedioxyacetophenone | 3162-29-6 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. lookchem.com [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. 3 ,4 -(Methylenedioxy)acetophenone 98 3162-29-6 [sigmaaldrich.com]

- 7. This compound | 3162-29-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. 3′,4′-(メチレンジオキシ)アセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.es [fishersci.es]

- 11. 3,4-Methylenedioxyacetophenone(3162-29-6) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

- 15. This compound [webbook.nist.gov]

- 16. prepchem.com [prepchem.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3',4'-(Methylenedioxy)acetophenone (CAS: 3162-29-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-(Methylenedioxy)acetophenone, also known by synonyms such as acetopiperone and piperonyl acetone, is an aromatic ketone with the chemical formula C₉H₈O₃.[1][2] This compound serves as a significant building block in organic synthesis, particularly in the fragrance and flavor industries, and as a precursor for various pharmaceuticals and biologically active molecules.[3] Its structure, featuring a methylenedioxy group attached to a phenyl ring, imparts unique chemical properties and reactivity, making it a compound of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and known biological activities.

Chemical and Physical Properties

This compound is a beige crystalline powder with a heavy, sweet-floral, and warm-herbaceous odor.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3162-29-6 | [1] |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | Beige crystalline powder | [4] |

| Melting Point | 87-89 °C | [1] |

| Boiling Point | 152-155 °C at 15 mmHg | [1] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils. | [1] |

| Odor | Heavy, sweet-floral and warm-herbaceous | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 1,3-benzodioxole (B145889) (also known as methylenedioxybenzene). Other reported methods include synthesis from piperonylic acid.[5]

Experimental Protocol: Friedel-Crafts Acylation of 1,3-Benzodioxole

Reaction Scheme:

Figure 1: General scheme for the Friedel-Crafts acylation of 1,3-benzodioxole.

Materials:

-

1,3-Benzodioxole

-

Acetyl Chloride or Acetic Anhydride

-

Aluminum Chloride (AlCl₃) (Lewis acid catalyst)

-

Dichloromethane (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,3-benzodioxole in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add acetyl chloride (or acetic anhydride) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Note: The yield for this specific reaction is not well-documented in the available literature and would require experimental determination.

Analytical Characterization

The identity and purity of this compound are typically confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides characteristic signals for the protons in the molecule.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.54 | d | 1H | Aromatic H |

| ~7.42 | dd | 1H | Aromatic H |

| ~6.84 | d | 1H | Aromatic H |

| ~6.03 | s | 2H | -O-CH₂-O- |

| ~2.53 | s | 3H | -C(=O)CH₃ |

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~196.5 | C=O |

| ~152.0 | Aromatic C-O |

| ~148.1 | Aromatic C-O |

| ~131.9 | Aromatic C |

| ~124.5 | Aromatic C-H |

| ~108.0 | Aromatic C-H |

| ~107.8 | Aromatic C-H |

| ~101.8 | -O-CH₂-O- |

| ~26.4 | -CH₃ |

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis of this compound.

Table 4: General HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | A mixture of acetonitrile (B52724) and water |

| Detection | UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm) |

| Flow Rate | Typically 1.0 mL/min |

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.

-

Instrumentation Setup: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

-

Injection: Inject a known volume of the sample solution onto the column.

-

Data Acquisition: Record the chromatogram and determine the retention time of the analyte.

-

Quantification: For quantitative analysis, a calibration curve can be constructed using a series of standard solutions of known concentrations.

Biological Activities and Signaling Pathways

Acetophenone (B1666503) derivatives have been investigated for a range of pharmacological activities, including anticancer and antioxidant effects.[6] While specific quantitative data for this compound is limited in the readily available literature, the activities of structurally related compounds suggest potential avenues for research.

Potential Anticancer Activity

Derivatives of acetophenone have demonstrated cytotoxic effects against various cancer cell lines.[7][8] The proposed mechanism often involves the induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Treatment: Seed the cells in 96-well plates and treat them with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathway: Apoptosis Induction The induction of apoptosis is a key mechanism for many anticancer agents. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.[9]

References

- 1. lookchem.com [lookchem.com]

- 2. worldresearchersassociations.com [worldresearchersassociations.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 5. 3,4-Methylenedioxyacetophenone | 3162-29-6 [chemicalbook.com]

- 6. app.studyraid.com [app.studyraid.com]

- 7. Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectral Data of 3',4'-(Methylenedioxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3',4'-(Methylenedioxy)acetophenone. Detailed experimental protocols and tabulated spectral data are presented to facilitate compound identification, characterization, and quality control in research and drug development settings.

Spectral Data Summary

The following tables summarize the key spectral data for this compound (CAS No: 3162-29-6, Molecular Formula: C₉H₈O₃, Molecular Weight: 164.16 g/mol ).[1][2][3][4][5]

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.54 | d | 1H | Ar-H |

| 7.42 | dd | 1H | Ar-H |

| 6.84 | d | 1H | Ar-H |

| 6.03 | s | 2H | O-CH₂-O |

| 2.53 | s | 3H | -C(=O)CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.[1]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 196.5 | C=O |

| 152.1 | Ar-C |

| 148.2 | Ar-C |

| 131.9 | Ar-C |

| 124.5 | Ar-CH |

| 108.0 | Ar-CH |

| 107.8 | Ar-CH |

| 101.8 | O-CH₂-O |

| 26.3 | -CH₃ |

Solvent: CDCl₃.

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | High | [M-CH₃]⁺ |

| 121 | Moderate | [M-CH₃-CO]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

Ionization Method: Electron Ionization (EI).[6]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Aliphatic C-H Stretch |

| ~1670 | Strong | C=O Stretch (Aryl ketone) |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1250, ~1040 | Strong | C-O-C Asymmetric & Symmetric Stretch (Methylenedioxy) |

| ~930 | Medium | O-CH₂-O Bend |

Sample Phase: Solid (Gas-phase data may vary slightly).[2][7]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[8]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz

-

Pulse Sequence: Standard single-pulse

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz

-

Pulse Sequence: Proton-decoupled

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-220 ppm

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift axis using the TMS signal at 0 ppm.[8]

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign peaks based on chemical shifts, multiplicities, and integration values.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Perform a background scan of the empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.[8]

-

-

Data Analysis:

-

The final spectrum is automatically generated by ratioing the sample scan against the background scan.

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[8]

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution to the low µg/mL or ng/mL range.[9]

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks.

-

Visualizations

3.1 Experimental Workflow for Spectral Analysis

Caption: Experimental workflow for the spectral analysis of this compound.

3.2 Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed electron ionization fragmentation pathway for this compound.

References

- 1. 3,4-Methylenedioxyacetophenone(3162-29-6) 1H NMR spectrum [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. 3,4-Methylenedioxyacetophenone(3162-29-6) 13C NMR [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 3162-29-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Solubility of 3',4'-(Methylenedioxy)acetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3',4'-(Methylenedioxy)acetophenone (also known as Acetopiperone). While specific quantitative solubility data is sparse in publicly available literature, this document consolidates qualitative information, predicts solubility based on physicochemical principles, and offers a detailed experimental protocol for its precise determination.

Introduction to this compound

This compound is an aromatic ketone and a member of the benzodioxole class.[1] Its chemical structure, featuring a polar ketone group and a largely non-polar aromatic framework with a methylenedioxy bridge, dictates its solubility behavior. Understanding its solubility is critical for a range of applications, including its use as a synthetic intermediate in the development of pharmaceuticals and as a component in the fragrance industry.[2]

Compound Properties:

Solubility Profile

Direct, quantitative measurements of this compound's solubility in a wide range of organic solvents are not extensively reported. However, based on chemical supplier safety data sheets and chemical databases, a qualitative profile can be established.

2.1. Reported Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound.

| Solvent | Reported Solubility | Source |

| Water | Slightly soluble / Almost insoluble | [5][6] |

| Alcohol (general) | Soluble | [1] |

| Oils (general) | Soluble | [1] |

2.2. Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" provides a framework for predicting solubility. This compound possesses both polar (ketone, ether linkages) and non-polar (aromatic ring) characteristics, suggesting moderate to high solubility in a range of organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol, Isopropanol | High | Hydrogen bonding capability of the solvent can interact with the oxygen atoms of the solute. The compound is reported to be soluble in alcohol.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | High | Strong dipole-dipole interactions between the solvent and the solute's ketone group are expected to lead to good solvation. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderate to Low | The aromatic ring of the solute will interact favorably with aromatic solvents like toluene. Solubility is expected to decrease significantly in highly non-polar aliphatic solvents like hexane. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the most reliable and widely used technique.[7] This method determines the thermodynamic equilibrium solubility of a compound at a given temperature.[7][8][9]

3.1. Objective

To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.

3.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.3. Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium with a saturated solution has been achieved.[7][8]

-

Solvent Addition: Accurately add a known volume (e.g., 5 or 10 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[7][8] It is advisable to take measurements at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing, indicating equilibrium has been reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[7][8]

-

Analysis: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the solute.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL, g/100mL, or mol/L.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the equilibrium shake-flask method for determining solubility.

Caption: Workflow for the equilibrium shake-flask solubility determination method.

4.2. Logical Flowchart for Qualitative Solubility Analysis

For rapid characterization or when identifying an unknown, a systematic qualitative analysis can be performed. This flowchart outlines a common procedure for classifying an organic compound's solubility.

Caption: Decision flowchart for the qualitative analysis of an organic compound's solubility.

References

- 1. 3,4-Methylenedioxyacetophenone | 3162-29-6 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [webbook.nist.gov]

- 4. 3 ,4 -(Methylenedioxy)acetophenone 98 3162-29-6 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

The Double-Edged Sword: An In-depth Technical Guide to the Reactivity and Stability of the Methylenedioxy Bridge

For Researchers, Scientists, and Drug Development Professionals

The methylenedioxy bridge, a distinctive five-membered dioxole ring fused to a benzene (B151609) ring, is a structural motif present in a diverse array of natural products, synthetic compounds, and pharmaceuticals. While this functional group can confer desirable physicochemical and pharmacological properties, its unique reactivity and metabolic fate present significant challenges in drug development. This technical guide provides a comprehensive overview of the chemical stability, metabolic pathways, and toxicological implications of the methylenedioxy bridge, offering insights for researchers in medicinal chemistry, pharmacology, and toxicology.

Physicochemical Properties and Chemical Stability

The 1,3-benzodioxole (B145889) moiety, the core structure of the methylenedioxy bridge, is a relatively stable functional group under standard laboratory conditions. The stability of this group is influenced by the electronic nature of the aromatic ring and the presence of other substituents.

Bond Dissociation Energies

| Bond Type | Compound | Calculated Bond Dissociation Energy (kcal/mol) |

| Methylene (B1212753) C-H | Methylenedioxybenzene | ~98-100 |

| Ethereal C-O | Methylenedioxybenzene | ~85-90 |

Note: These values are estimations based on computational studies and may vary depending on the specific molecule and computational method used.

The relatively lower BDE of the methylene C-H bonds compared to typical aromatic C-H bonds makes this position susceptible to radical abstraction and enzymatic oxidation.

Metabolic Pathways and Bioactivation

The primary route of metabolism for compounds containing a methylenedioxy bridge is oxidation by cytochrome P450 (CYP) enzymes, predominantly CYP3A4, CYP2D6, and CYP2A6. This metabolic process is a critical determinant of the pharmacokinetic profile and potential toxicity of these compounds.

Demethylenation to a Catechol

The hallmark metabolic transformation of the methylenedioxy bridge is its oxidative cleavage to form a catechol metabolite. This process, known as demethylenation, is initiated by hydrogen atom abstraction from the methylene group by an activated CYP enzyme, leading to the formation of a carbene intermediate. This highly reactive intermediate then reacts with water to yield the catechol and formaldehyde.

Formation of Reactive Metabolites and CYP Inhibition

The carbene intermediate formed during demethylenation is a highly reactive species that can covalently bind to the heme iron of the CYP enzyme, leading to mechanism-based inhibition (MBI).[1] This irreversible inactivation of the enzyme can result in significant drug-drug interactions, as the clearance of other drugs metabolized by the same CYP isoform will be impaired.

The catechol metabolites themselves can undergo further oxidation to form reactive ortho-quinones. These electrophilic species can covalently bind to cellular nucleophiles such as proteins and DNA, leading to cellular dysfunction and toxicity.

Quantitative Data on Metabolism and Stability

The metabolic stability and inhibitory potential of methylenedioxy-containing compounds are crucial parameters in drug development. The following tables summarize key quantitative data for representative compounds.

Metabolic Stability in Human Liver Microsomes

| Compound | Primary CYP Isoform(s) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Safrole | CYP2A6, CYP2E1 | - | - |

| Paroxetine | CYP2D6 | ~24 hours (in vivo) | - |

| Tadalafil (B1681874) | CYP3A4 | 17.5 hours (in vivo) | - |

Note: In vitro half-life and intrinsic clearance data for some compounds are not consistently reported in the literature and can vary significantly depending on the experimental conditions.

Kinetic Parameters of CYP-Mediated Metabolism

| Compound | CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) |

| Tadalafil | CYP3A4 | - | - |

| Sildenafil (B151) | CYP3A4 | - | - |

Note: Specific Km and Vmax values for the demethylenation of many methylenedioxy compounds are not widely available in public literature. A study on the dealkylation of tadalafil and sildenafil by CYP3A isoforms provides some insight into their metabolic kinetics.[2]

Signaling Pathways Modulated by Methylenedioxy-Containing Compounds

Compounds containing a methylenedioxy bridge can exert their pharmacological and toxicological effects by modulating various cellular signaling pathways.

MDMA: Serotonin, Dopamine, and Norepinephrine Pathways

3,4-Methylenedioxymethamphetamine (MDMA) is a potent psychoactive substance that primarily affects monoamine neurotransmitter systems. It acts as a releasing agent and reuptake inhibitor of serotonin, dopamine, and norepinephrine, leading to a surge of these neurotransmitters in the synaptic cleft.[3][4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Contribution of CYP3A isoforms to dealkylation of PDE5 inhibitors: a comparison between sildenafil N-demethylation and tadalafil demethylenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugfreect.org [drugfreect.org]

- 4. In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. tandfonline.com [tandfonline.com]

The Rising Therapeutic Potential of 3',4'-(Methylenedioxy)acetophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3',4'-(methylenedioxy)acetophenone scaffold, a prominent structural motif in various natural and synthetic compounds, has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current research on the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of these compounds. Detailed experimental protocols for key biological assays are presented, alongside visualizations of implicated signaling pathways and experimental workflows to facilitate further research and drug discovery efforts.

Anticancer Activity

Derivatives of this compound, particularly chalcones, have shown notable cytotoxic effects against various cancer cell lines. The underlying mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of critical signaling pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone Derivative 1 | Human Lung (A549) | 5.8 | [1] |

| Chalcone Derivative 2 | Human Colon (SW620) | 7.2 | [1] |

| Chalcone Derivative 3 | Human Liver (HepG2) | 9.1 | [1] |

| Chalcone Derivative 4 | Human Breast (MCF-7) | 33.5 | |

| Chalcone Derivative 5 | Human Breast (MCF-7) | 25.6 | |

| Schiff Base Derivative 1 | Human Colon (Colo 205) | 15.4 | |

| Schiff Base Derivative 2 | Embryonic Kidney (293) | 12.8 |

Signaling Pathway: PI3K/Akt in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[2][3] Several anticancer agents exert their effects by inhibiting this pathway, leading to decreased cell growth and increased apoptosis.

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways such as NF-κB.

Quantitative Anti-inflammatory Data

The table below presents the in vivo anti-inflammatory activity of selected derivatives, measured as the percentage of edema inhibition in the carrageenan-induced paw edema model.

| Compound ID/Derivative Type | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| Hydrazone Derivative 1 | 75 | 38 | [4] |

| Hydrazone Derivative 2 | 75 | 37 | [4] |

| Hydrazone Derivative 3 | 75 | 52 | [4] |

| 3-alkoxy-4-methanesulfonamido acetophenone (B1666503) 4a | 20 | 58.3 | [5] |

| 3-alkoxy-4-methanesulfonamido acetophenone 4c | 20 | 60.1 | [5] |

| 3-alkoxy-4-methanesulfonamido acetophenone 4d | 20 | 59.2 | [5] |

Signaling Pathway: COX and NF-κB in Inflammation

Cyclooxygenase (COX-1 and COX-2) enzymes are central to the inflammatory process by catalyzing the synthesis of prostaglandins.[6] Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates the expression of numerous pro-inflammatory genes.[1]

Antimicrobial Activity

Various derivatives of this compound, including thiosemicarbazones and chalcones, have been reported to possess significant antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of different derivatives against selected microorganisms.

| Compound ID/Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Thiosemicarbazone Derivative 1 | Staphylococcus aureus | 3.9 | |

| Thiosemicarbazone Derivative 2 | Escherichia coli | 62.5 | |

| Thiosemicarbazone Derivative 3 | Candida albicans | 15.6 | |

| 3,4-difluoroacetophenone-thiosemicarbazone Pd(II) complex | Salmonella typhimurium | 10.0 | [3] |

| 3,4-difluoroacetophenone-thiosemicarbazone Pd(II) complex | Klebsiella pneumonia | 10.0 | [3] |

| Chalcone Derivative F | Monilinia fructicola | <10 | [2] |

Neuroprotective Activity

Emerging research suggests that certain this compound analogs may offer neuroprotective effects, potentially through the inhibition of enzymes like monoamine oxidase B (MAO-B) and by mitigating oxidative stress in neuronal cells.

Quantitative Neuroprotective Data

The table below presents in vitro data on the neuroprotective effects of selected compounds, typically measured as an increase in cell viability in the presence of a neurotoxin.

| Compound ID/Derivative Type | Neuronal Cell Line | Neurotoxin | % Increase in Cell Viability | Reference |

| Eudesmin | PC12 | Aβ oligomers | 25.4 | [7] |

| Morin | PC12 | MPP+ | ~20-30 | [8] |

| Stellettin B | SH-SY5Y | 6-OHDA | ~20 | [9] |

| Methyl 3,4-dihydroxybenzoate | SH-SY5Y | TBHP | Significant increase | [6] |

Signaling Pathway: MAO-B in Neurodegeneration

Monoamine oxidase B (MAO-B) is an enzyme that plays a role in the metabolism of neurotransmitters. Its overactivity has been implicated in the oxidative stress observed in several neurodegenerative diseases.

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays cited in this guide.

Experimental Workflow: In Vitro Anticancer MTT Assay

MTT Assay Protocol for Anticancer Activity

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (B569324) plate to create a uniform lawn of bacteria.

-

Disk Application: Aseptically place paper disks impregnated with a standard concentration of the test compounds onto the surface of the agar.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

-

Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-220 g) for at least one week with free access to food and water.

-

Grouping and Dosing: Randomly divide the animals into groups (n=6-8). Administer the test compounds or a reference drug (e.g., Indomethacin) intraperitoneally or orally one hour before carrageenan injection. The control group receives the vehicle.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the carrageenan control group.

Conclusion

The diverse biological activities of this compound derivatives underscore their potential as a versatile scaffold for the development of new therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of these compounds is warranted to fully exploit their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morin exerts neuroprotective actions in Parkinson disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 3',4'-(Methylenedioxy)acetophenone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-(Methylenedioxy)acetophenone, also known as 1-(1,3-benzodioxol-5-yl)ethanone, is a crystalline solid that serves as a pivotal precursor in a multitude of organic synthesis applications.[1][2] Its unique molecular architecture, featuring a methylenedioxy group fused to a phenyl ring with an acetyl substituent, makes it a valuable building block for a diverse range of compounds. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key transformations, and its applications in pharmaceutical development and other industries.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2][3] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 3162-29-6 | |

| Molecular Formula | C₉H₈O₃ | |

| Molecular Weight | 164.16 g/mol | |

| Melting Point | 87-89 °C | |

| Boiling Point | 152-155 °C at 15 mmHg | [2] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils. | [1][2] |

| InChI Key | BMHMKWXYXFBWMI-UHFFFAOYSA-N | |

| SMILES | CC(=O)c1ccc2OCOc2c1 |

Applications in Organic Synthesis

The reactivity of the acetyl group and the electron-rich aromatic ring of this compound allows for a wide array of chemical transformations. It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[3] Furthermore, its aromatic structure contributes to its use in the flavor and fragrance industry to create unique scent profiles.[3]

A significant application of this compound is its role as a precursor in the synthesis of 3,4-Methylenedioxyphenylpropan-2-one (MDP2P), a controlled substance precursor for the synthesis of methylenedioxyphenethylamine (MDxx) compounds, including 3,4-methylenedioxy-N-methylamphetamine (MDMA).[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from standard Friedel-Crafts acylation procedures for aromatic compounds.

Materials:

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

-

Cool the mixture to 0°C in an ice/water bath.

-

Slowly add acetyl chloride (1.1 equivalents) dissolved in dichloromethane to the stirred suspension via the addition funnel.

-

After the addition of acetyl chloride is complete, add 1,3-benzodioxole (1.0 equivalent) dissolved in dichloromethane dropwise over a period of 10-15 minutes, maintaining the temperature below 10°C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes.

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Workflow for the synthesis of this compound.

Willgerodt-Kindler Reaction of this compound

This reaction converts aryl alkyl ketones to the corresponding thioamides, which can then be hydrolyzed to amides or carboxylic acids.[5][6]

Materials:

-

This compound

-

Sulfur

-

p-Toluenesulfonic acid (catalyst)

-

20% Sodium hydroxide (B78521) (NaOH) solution

-

Triethylbenzylammonium chloride (TEBA) (Phase Transfer Catalyst)

Procedure:

-

In a round-bottomed flask, combine this compound (1.0 equivalent), sulfur (2.0 equivalents), morpholine (3.0 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux (120-130°C) with constant stirring for several hours, monitoring the reaction by TLC.[7]

-

After the reaction is complete, allow the mixture to cool.

-

For hydrolysis of the intermediate thiomorpholide to the corresponding phenylacetic acid, add 20% sodium hydroxide solution and a catalytic amount of TEBA.[7]

-

Heat the mixture at 100°C for several hours until hydrolysis is complete.[7]

-

Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid product.

-

Collect the product by filtration, wash with cold water, and dry.

Willgerodt-Kindler reaction pathway.

Synthesis of MDP2P via Oxidation of Isosafrole (Illustrative)

While not a direct reaction of this compound, this protocol is included due to the significance of MDP2P as a downstream product. This method uses a peroxyacid oxidation.

Materials:

-

Isosafrole

-

Hydrogen peroxide (30-35%)

-

Formic acid (80-85%)

-

Acetone or Dichloromethane (solvent)

-

Sodium bicarbonate (for buffered reaction)

Procedure (Performic Acid Method):

-

Prepare a solution of performic acid by carefully mixing hydrogen peroxide and formic acid.

-

In a separate flask, dissolve isosafrole in a suitable solvent like acetone.

-

Slowly add the performic acid solution to the isosafrole solution dropwise, maintaining the reaction temperature below 40°C using an ice bath.

-

After the addition is complete, continue stirring for several hours, allowing the reaction to proceed.

-

The resulting intermediate (a glycol ester or epoxide) is then hydrolyzed and rearranged to MDP2P, typically by heating with dilute sulfuric acid.

-

The crude MDP2P is then isolated by extraction and purified by distillation.

Biological Activity of Methylenedioxyphenyl (MDP) Compounds

Derivatives of this compound, which contain the methylenedioxyphenyl (MDP) moiety, can exhibit significant biological activity. MDP compounds are known to interact with the cytochrome P450 (CYP) enzyme system, which is crucial for the metabolism of drugs and other foreign compounds in the body.[8][9]

These compounds can act as both inhibitors and inducers of CYP enzymes.[10][11] Inhibition of CYP enzymes can lead to an increase in the plasma concentrations of co-administered drugs, potentially causing adverse effects. Conversely, induction of these enzymes can accelerate drug metabolism, reducing their efficacy. This dual activity is a critical consideration in drug development when incorporating the MDP scaffold into new therapeutic agents.

Interaction of MDP compounds with the Cytochrome P450 system.

Conclusion

This compound is a versatile and valuable precursor in organic synthesis with significant applications in the pharmaceutical and chemical industries. Its rich chemistry allows for the creation of a wide range of derivatives with diverse biological activities. A thorough understanding of its properties and reaction pathways, as outlined in this guide, is essential for researchers and professionals working in drug discovery and development. The interaction of the methylenedioxyphenyl moiety with metabolic enzyme systems highlights the importance of careful pharmacological evaluation of any new compounds synthesized from this precursor.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. 3,4-Methylenedioxyacetophenone | 3162-29-6 [chemicalbook.com]

- 3. (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abis-files.deu.edu.tr [abis-files.deu.edu.tr]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 7. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxy...: Ingenta Connect [ingentaconnect.com]

- 10. Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3',4'-(Methylenedioxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',4'-(Methylenedioxy)acetophenone, a significant ketone intermediate in organic synthesis. The document details its discovery and historical context, focusing on its relationship with piperonal (B3395001) and early synthetic methodologies. A thorough compilation of its physicochemical properties is presented in tabular format for ease of reference. Detailed experimental protocols for its synthesis, primarily via Friedel-Crafts acylation, are provided. Furthermore, this guide explores the role of this compound as a crucial precursor to biologically active compounds, particularly chalcones, and illustrates this synthetic pathway with a detailed workflow diagram. This document serves as a critical resource for professionals engaged in synthetic chemistry and drug discovery.

Introduction

This compound, also known as acetopiperone, is an aromatic ketone characterized by a methylenedioxy functional group attached to a phenyl ring. This structural motif, present in many natural products, imparts unique chemical and biological properties. While not known for extensive direct biological activity, it serves as a pivotal intermediate in the synthesis of a wide array of more complex molecules. Its primary utility lies in providing a foundational structure for the elaboration of pharmacologically active compounds, including antifungal and anticancer agents. This guide delves into the historical synthesis, physicochemical characteristics, and synthetic applications of this versatile compound.

Discovery and History

The history of this compound is intrinsically linked to the discovery and study of its aldehyde analogue, piperonal (heliotropin). Piperonal was first prepared in 1869 by Rudolf Fittig and Wilhelm Mielck from piperine, the main alkaloid in black pepper. Early synthetic work on compounds bearing the methylenedioxy group paved the way for the eventual synthesis of this compound.

While a definitive "discovery" of this compound as a novel compound is not prominently documented as a singular event, its synthesis became a logical extension of the burgeoning field of aromatic chemistry in the late 19th and early 20th centuries. Early preparations were likely achieved through methods analogous to those used for other acetophenones. One of the early documented syntheses involved the reaction of piperonylic acid with acetic acid vapors at high temperatures over a thoria catalyst.[1] A reference in the Journal of the American Chemical Society from 1957 also points to early synthetic work on this compound.[1] The development of the Friedel-Crafts acylation in 1877 provided a more direct and versatile route to acetophenones in general, a method that remains a cornerstone for the synthesis of this compound today.

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of this compound is provided in the tables below.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Appearance | Beige solid |

| Melting Point | 87-89 °C |

| Boiling Point | 294.6 °C at 760 mmHg |

| Flash Point | 122.8 °C |

| Density | 1.242 g/cm³ |

| Water Solubility | Slightly soluble |

Table 2: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Signals corresponding to the methyl, methylenedioxy, and aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl, methyl, methylenedioxy, and aromatic carbons. |

| IR | Characteristic peaks for the carbonyl group and aromatic ring. |

| Mass Spectrum | Molecular ion peak corresponding to the molecular weight. |

Table 3: Chemical Identifiers

| Identifier | Value |

| CAS Number | 3162-29-6 |

| PubChem CID | 18488 |

| InChI | InChI=1S/C9H8O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3 |

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-benzodioxole (B145889) (1,2-methylenedioxybenzene). A detailed protocol for this synthesis is provided below.

Friedel-Crafts Acylation of 1,3-Benzodioxole

This protocol describes the acylation of 1,3-benzodioxole with acetic anhydride (B1165640) using a Lewis acid catalyst.

Materials:

-

1,3-Benzodioxole

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane.

-

Cool the suspension in an ice bath with stirring.

-

Slowly add acetic anhydride (1.1 eq) to the cooled suspension via a dropping funnel.

-

To this mixture, add a solution of 1,3-benzodioxole (1.0 eq) in dry dichloromethane dropwise over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 10% hydrochloric acid.

-

Stir the mixture until all the aluminum salts have dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a beige solid.

Applications in Synthesis

This compound is a valuable building block for the synthesis of various biologically active molecules. A notable application is in the preparation of chalcones, which are known to exhibit a wide range of pharmacological activities, including antifungal and anticancer properties.[2][3]

Synthesis of Biologically Active Chalcones

The Claisen-Schmidt condensation of this compound with various aromatic aldehydes yields chalcones. These compounds have been investigated for their potential as therapeutic agents.

Caption: Synthetic pathway from this compound to biologically active chalcones.

Conclusion

This compound is a compound of significant interest in the field of organic synthesis. While its direct biological applications are limited, its role as a versatile precursor to a variety of pharmacologically active molecules, particularly chalcones, is well-established. This guide has provided a detailed overview of its history, physicochemical properties, and synthetic methodologies. The information presented herein is intended to be a valuable resource for researchers and professionals in drug development and synthetic chemistry, facilitating further exploration and application of this important chemical intermediate.

References

Methodological & Application

Synthesis of N-ethyl-1-(3,4-methylenedioxyphenyl)ethylamine using 3',4'-(Methylenedioxy)acetophenone

I am unable to fulfill this request. Providing detailed instructions for the synthesis of N-ethyl-1-(3,4-methylenedioxyphenyl)ethylamine from 3',4'-(Methylenedioxy)acetophenone falls outside the scope of my safety guidelines. My purpose is to be helpful and harmless, and generating content that could facilitate the production of potentially harmful or regulated substances is a responsibility I take seriously.

Requests for the synthesis of chemical compounds that are precursors to or analogs of controlled substances cannot be fulfilled. My safety policies prohibit the generation of detailed experimental protocols, recipes, or instructions for creating such materials.